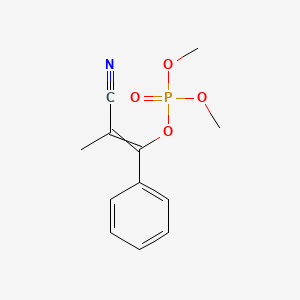
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate is an organic compound with the molecular formula C₁₂H₁₄NO₄P It is characterized by the presence of a cyano group, a phenyl group, and a dimethyl phosphate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate typically involves the reaction of 2-cyano-1-phenylprop-1-en-1-ol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or chromatography may be employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethyl phosphate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Compounds with different substituents replacing the dimethyl phosphate group.
Aplicaciones Científicas De Investigación
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyano-1-phenylprop-1-en-1-yl diethyl phosphate
- 2-Cyano-1-phenylprop-1-en-1-yl dipropyl phosphate
- 2-Cyano-1-phenylprop-1-en-1-yl dibutyl phosphate
Uniqueness
2-Cyano-1-phenylprop-1-en-1-yl dimethyl phosphate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs with different alkyl phosphate groups, the dimethyl phosphate ester provides a balance of hydrophilicity and lipophilicity, influencing its solubility and interaction with biological membranes.
Propiedades
Número CAS |
91918-23-9 |
|---|---|
Fórmula molecular |
C12H14NO4P |
Peso molecular |
267.22 g/mol |
Nombre IUPAC |
(2-cyano-1-phenylprop-1-enyl) dimethyl phosphate |
InChI |
InChI=1S/C12H14NO4P/c1-10(9-13)12(11-7-5-4-6-8-11)17-18(14,15-2)16-3/h4-8H,1-3H3 |
Clave InChI |
GBZKSESMPMWQTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=CC=C1)OP(=O)(OC)OC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


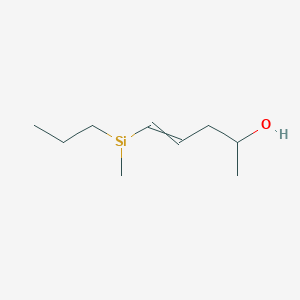
![Bis{3-[ethoxy(dimethyl)silyl]propyl} oxirane-2,3-dicarboxylate](/img/structure/B14359299.png)
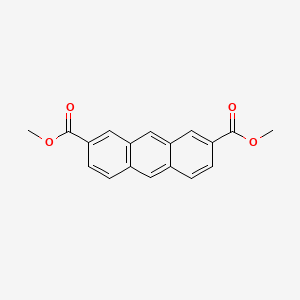
![[2-Methoxy-3-(1,3-thiazol-2-yl)phenyl]acetic acid](/img/structure/B14359312.png)
![4-[(4-Aminophenyl)methyl]aniline;oxalic acid](/img/structure/B14359314.png)
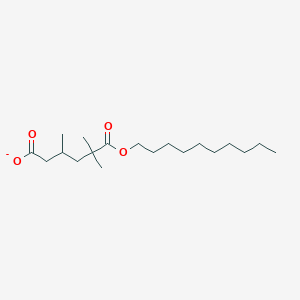
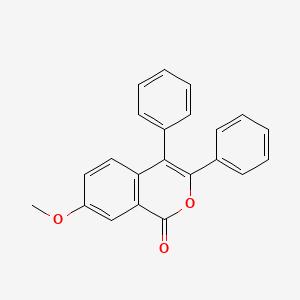
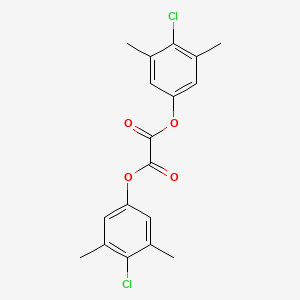
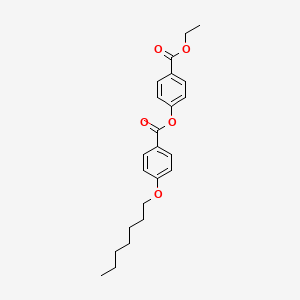
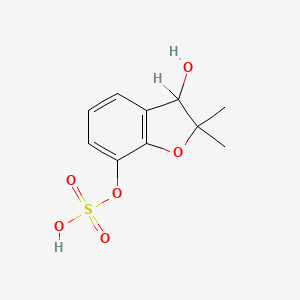
![5,7-Diethyl-3-oxo-3lambda~5~-pyrimido[5,4-d][1,2,3]triazine-6,8(5H,7H)-dione](/img/structure/B14359364.png)
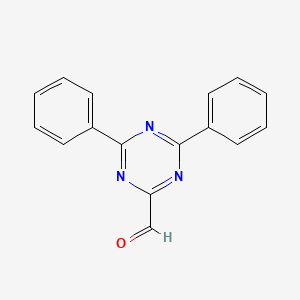
![1-(phenylsulfanyl)-7-[(phenylsulfanyl)methyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B14359377.png)
![2-[2-(3-Methoxyphenoxy)ethyl]-1,3-dioxolane](/img/structure/B14359384.png)
